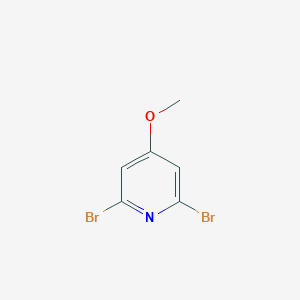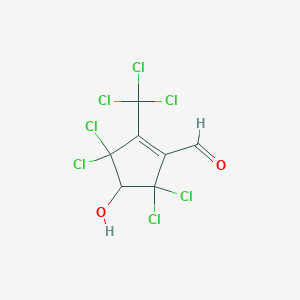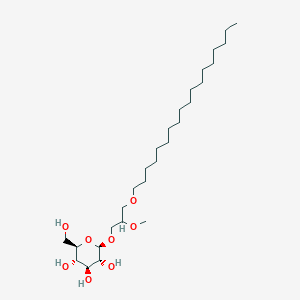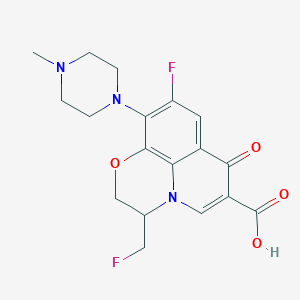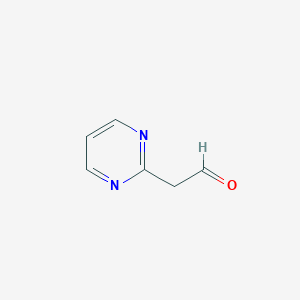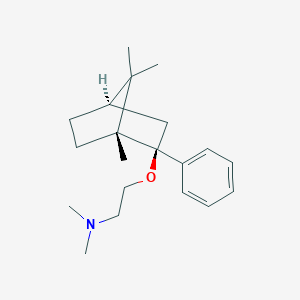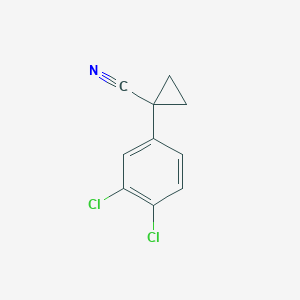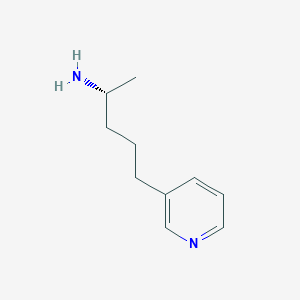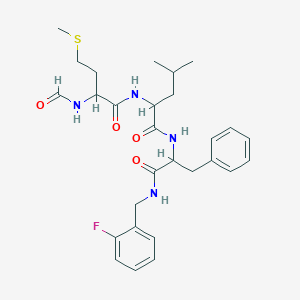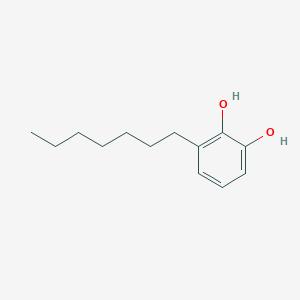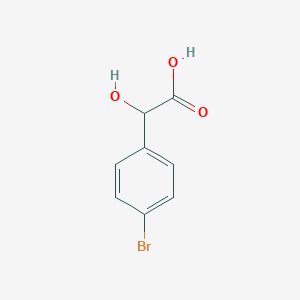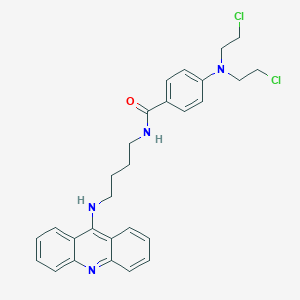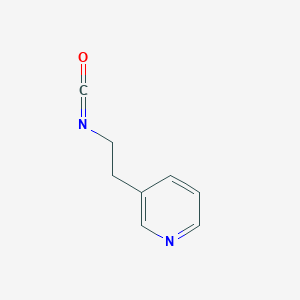
3-(2-Isocyanatoethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Isocyanatoethyl)pyridine is an organic compound with the molecular formula C8H8N2O. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. The compound features an isocyanate group (-N=C=O) attached to an ethyl chain, which is further connected to the pyridine ring. This structure imparts unique reactivity and properties to the compound, making it valuable in various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Isocyanatoethyl)pyridine typically involves the reaction of 3-(2-aminoethyl)pyridine with phosgene or its derivatives such as diphosgene or triphosgene. The reaction is carried out in the presence of a tertiary amine, which acts as an acid scavenger. The general reaction scheme is as follows:
3-(2-aminoethyl)pyridine+phosgene→this compound+HCl
The reaction is usually conducted under mild conditions, with the temperature maintained at around 0-5°C to prevent the decomposition of the isocyanate group.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous addition of phosgene to a solution of 3-(2-aminoethyl)pyridine in an inert solvent, such as dichloromethane, under controlled temperature conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Isocyanatoethyl)pyridine undergoes various chemical reactions, including:
Addition Reactions: The isocyanate group readily reacts with nucleophiles such as alcohols, amines, and thiols to form urethanes, ureas, and thioureas, respectively.
Substitution Reactions: The pyridine ring can undergo electrophilic substitution reactions, where electrophiles replace one of the hydrogen atoms on the ring.
Polymerization: The compound can participate in polymerization reactions to form polymers with pendant isocyanate groups.
Common Reagents and Conditions
Alcohols: React with the isocyanate group to form urethanes under mild conditions.
Amines: React with the isocyanate group to form ureas, typically at room temperature.
Thiols: React with the isocyanate group to form thioureas, often in the presence of a base.
Major Products Formed
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Thioureas: Formed from the reaction with thiols.
Wissenschaftliche Forschungsanwendungen
3-(2-Isocyanatoethyl)pyridine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers. Its reactivity with nucleophiles makes it valuable in the preparation of various functionalized materials.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, through the formation of stable urea or thiourea linkages.
Medicine: Investigated for its potential use in drug development, particularly in the design of inhibitors that target specific enzymes or receptors.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its ability to form strong covalent bonds with various substrates.
Wirkmechanismus
The mechanism of action of 3-(2-Isocyanatoethyl)pyridine primarily involves the reactivity of the isocyanate group. The isocyanate group can form covalent bonds with nucleophilic groups, such as hydroxyl, amino, and thiol groups, present in other molecules. This reactivity allows the compound to modify the structure and function of biomolecules, polymers, and other materials. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophilic groups present in the reacting molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(2-Isocyanatoethyl)benzene: Similar structure but with a benzene ring instead of a pyridine ring.
2-Isocyanatoethylpyridine: Isomer with the isocyanate group attached to the second position of the ethyl chain.
4-(2-Isocyanatoethyl)pyridine: Isomer with the isocyanate group attached to the fourth position of the ethyl chain.
Uniqueness
3-(2-Isocyanatoethyl)pyridine is unique due to the presence of both the isocyanate group and the pyridine ring. The pyridine ring imparts additional reactivity and coordination properties, making the compound more versatile in chemical synthesis and applications compared to its benzene analogs. The position of the isocyanate group also influences the reactivity and the types of reactions the compound can undergo, distinguishing it from other isomers.
Eigenschaften
IUPAC Name |
3-(2-isocyanatoethyl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c11-7-10-5-3-8-2-1-4-9-6-8/h1-2,4,6H,3,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUHCVNVFOZITKN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CCN=C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
